3,4-Dinitrobenzaldehyde chemical properties
3,4-Dinitrobenzaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,4-Dinitrobenzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-Dinitrobenzaldehyde (CAS No. 35998-98-2), tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and handling, offering field-proven insights to support its application in advanced organic synthesis.
Introduction: A Versatile but Demanding Building Block
3,4-Dinitrobenzaldehyde is an aromatic aldehyde featuring a benzene ring substituted with an aldehyde group (-CHO) and two nitro groups (-NO₂) at positions 3 and 4.[1] The strategic placement of these functional groups imparts a unique and powerful reactivity profile to the molecule. The strong electron-withdrawing nature of the two nitro groups significantly influences the electrophilicity of both the aldehyde carbon and the aromatic ring.[2] This electronic configuration makes 3,4-Dinitrobenzaldehyde a valuable intermediate for synthesizing complex molecules, particularly in the fields of pharmaceuticals and materials science.[1][2] For instance, it has been utilized in the preparation of unsaturated carboxamides being investigated for the treatment of neuroinflammatory diseases.[3] Understanding the causality behind its reactivity is paramount for any scientist looking to exploit its synthetic potential.
Core Physicochemical & Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The identity and purity of 3,4-Dinitrobenzaldehyde are confirmed through a combination of its physical properties and spectroscopic data.
Physicochemical Properties
The fundamental properties of 3,4-Dinitrobenzaldehyde are summarized below. This data is critical for experimental design, including solvent selection and reaction temperature control. The compound typically appears as a yellow crystalline solid.[1] It is soluble in many organic solvents but has limited solubility in water.[1]
| Property | Value | Source(s) |
| CAS Number | 35998-98-2 | [3][4][5][6] |
| Molecular Formula | C₇H₄N₂O₅ | [5][6] |
| Molecular Weight | 196.12 g/mol | [4][5][6] |
| Melting Point | 83-85 °C | [4] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Soluble in organic solvents; limited in water | [1] |
| InChIKey | HWEAXMDJIUCDRB-UHFFFAOYSA-N | [6] |
Spectroscopic Characterization
While specific experimental spectra are not always publicly available, the expected spectroscopic signature can be reliably predicted based on the functional groups present. These predictions serve as a benchmark for quality control.[2]
Predicted ¹H and ¹³C NMR Data: The powerful electron-withdrawing effects of the nitro and aldehyde groups create a highly deshielded aromatic system, pushing the proton and carbon signals downfield.
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | ~10.1 | Singlet | The aldehydic proton is highly deshielded.[2] |
| ¹H | ~8.0 - 9.0 | Multiplets | The three aromatic protons exist in a highly electron-poor environment.[2] |
| ¹³C | ~190 | Singlet | The carbonyl carbon of the aldehyde is significantly deshielded.[2] |
| ¹³C | ~125 - 150 | Multiplets | Aromatic carbons, with those nearest to nitro groups being the most downfield.[2] |
Infrared (IR) Spectroscopy: Vibrational spectroscopy is essential for confirming the presence of the key functional groups. The IR spectrum of 3,4-Dinitrobenzaldehyde is expected to show strong, characteristic absorption bands for the carbonyl and nitro groups.
-
C=O Stretch (Aldehyde): A strong band around 1700-1715 cm⁻¹.
-
N-O Asymmetric Stretch: A strong band around 1520-1560 cm⁻¹.
-
N-O Symmetric Stretch: A strong band around 1340-1360 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
Synthesis Pathway and Experimental Protocol
Synthetic Workflow Diagram
The following diagram outlines the key transformations in a representative synthesis. The causality is clear: a C-C bond-forming condensation is followed by a hydrolysis step to unmask the aldehyde.
Caption: Synthetic workflow for dinitrobenzaldehyde via condensation and hydrolysis.
Experimental Protocol (Adapted from Isomer Synthesis)
This protocol is a self-validating system; successful formation of the intermediate anil in Step 1 provides a good prognostic indicator for the final hydrolysis step.
Objective: To synthesize 3,4-Dinitrobenzaldehyde from 3,4-Dinitrotoluene.
Materials:
-
3,4-Dinitrotoluene
-
p-Nitrosodimethylaniline hydrochloride
-
Anhydrous Sodium Carbonate
-
95% Ethanol
-
Concentrated Hydrochloric Acid
-
Naphtha (b.p. 90-110°C) or other suitable recrystallization solvent
Procedure:
-
Preparation of Free Base: In a suitable flask, heat a mixture of p-nitrosodimethylaniline hydrochloride and anhydrous sodium carbonate in 95% ethanol on a steam bath for approximately 30 minutes. The causality here is the in-situ formation of the free nitroso base required for condensation. Filter the hot solution to remove the sodium chloride byproduct.[7]
-
Condensation Reaction: To the filtrate from Step 1, add 3,4-Dinitrotoluene. Equip the flask with a mechanical stirrer and reflux condenser. Heat the mixture on a steam bath with vigorous stirring for several hours (e.g., 5 hours, as per the reference procedure).[7] The elevated temperature and stirring are necessary to ensure complete reaction between the solid reactants.
-
Isolation of Intermediate: Allow the reaction mixture to cool. The condensation product, a Schiff base derivative, should precipitate. Collect the solid by vacuum filtration. Wash the solid with cold 95% ethanol to remove unreacted starting materials.[7]
-
Hydrolysis: Transfer the crude intermediate to a flask containing dilute hydrochloric acid. Vigorously agitate the mixture with steam or by heating to reflux.[7] The acidic conditions are crucial for the hydrolysis of the C=N bond to reveal the aldehyde and generate the corresponding amine salt.
-
Product Isolation: After hydrolysis is complete, cool the mixture. The crude 3,4-Dinitrobenzaldehyde will solidify. Filter the solid product and wash thoroughly with water to remove acid and the amine salt byproduct.[7]
-
Purification: The crude product can be purified by recrystallization. Heat the solid in a suitable solvent like naphtha, decant the hot solution, and allow it to cool slowly to form crystals.[7] The purity of the final product should be confirmed by melting point analysis and spectroscopy.
Chemical Reactivity: A Tale of Two Electron Sinks
The reactivity of 3,4-Dinitrobenzaldehyde is dominated by the intense electron-withdrawing resonance and inductive effects of the two nitro groups. This creates two primary sites for nucleophilic attack.
Caption: Key reactivity pathways for 3,4-Dinitrobenzaldehyde.
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Reactivity of the Aldehyde Group: The aldehyde carbon is rendered highly electrophilic (electron-poor) by the adjacent nitro-substituted ring. This makes it exceptionally reactive towards nucleophilic addition reactions.[8] It will readily participate in reactions such as Wittig olefination, Grignard additions, and condensation with amines to form Schiff bases.[9]
-
Reactivity of the Aromatic Ring: Unlike typical benzene rings that undergo electrophilic substitution, the electron-deficient nature of the dinitro-substituted ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2] Strong nucleophiles can displace a leaving group (or in some cases, one of the nitro groups) on the ring, a powerful method for C-C, C-O, or C-N bond formation.
-
Reactivity of the Nitro Groups: The nitro groups themselves are key functional handles. They can be selectively or fully reduced to amino groups using reagents like Sn/HCl or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is fundamental for building more complex structures, such as diamino-benzaldehyde derivatives, which are precursors to dyes and pharmacologically active heterocycles.[2]
Safety and Handling
As with many nitroaromatic compounds, 3,4-Dinitrobenzaldehyde must be handled with care due to its potential toxicity.[1] Adherence to standard laboratory safety protocols is mandatory.
| Hazard Type | GHS Classification & Statements | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[6] | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing.[6] |
| Handling | Warning (GHS07)[3][5] | Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[4][6] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] |
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[10]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3362201, 3,4-Dinitrobenzaldehyde. Retrieved from [Link][6]
-
Bennett, G. M., & Bell, E. V. (n.d.). 2,4-dinitrobenzaldehyde. Organic Syntheses Procedure. Retrieved from [Link][7]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link][9]
-
Central Board of Secondary Education. (2023). Sample Paper (2023-24) Chemistry. Retrieved from [Link][8]
Sources
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